1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Description
Properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJDQVHRRKWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225669 | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74693-62-2 | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Starting Materials: Isatoic anhydride and diethyl malonate.
- Procedure: Isatoic anhydride (10 g, 61.5 mmol) is reacted with diethyl malonate (49 mL, 300 mmol) in dry N,N-dimethylformamide (DMF, 100 mL) at 85°C for 5 hours under stirring.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water, precipitating the product.
- Isolation: The precipitate is filtered and washed with water.
- Yield and Characteristics: Yield is approximately 40%, producing a pale brown powder with melting point (mp) 134°C. Characterization by IR shows carbonyl stretches at 1750 and 1730 cm⁻¹ and hydroxyl bands at 2700-3200 cm⁻¹. LC-MS (ESI) confirms molecular ion at m/z 234 [M+H]⁺.
N-Ethylation to Form 1-Ethyl Derivative
- Method: The ethylation of the nitrogen atom in the quinoline ring is achieved by refluxing the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with ethyl iodide and potassium carbonate in DMF for about 10 hours.
- Outcome: This step yields substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester derivatives, which serve as precursors for carbohydrazide formation.
Conversion to 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Reagents: Hydrazine hydrate (10 mL, 33 mmol) is used to convert the ester group to the carbohydrazide.
- Procedure: The ethyl ester derivative (20 g, 55.7 mmol) is suspended in ethanol (30 mL), hydrazine hydrate is added, and the mixture is refluxed for 2 hours.
- Isolation: The reaction mixture forms a white suspension; the precipitate is filtered, washed with ethanol, and dried under vacuum.
- Yield and Characteristics: Yield is high (~90%), with a white powder product melting at 152°C. IR shows characteristic carbonyl bands at 1750 and 1740 cm⁻¹ and NH stretch at 2800 cm⁻¹. LC-MS (ESI) shows m/z 220 [M+H]⁺, consistent with the carbohydrazide structure.
Optional Derivatization: Schiff Base Formation with Aromatic Aldehydes
- Purpose: To enhance biological activity, the carbohydrazide can be reacted with benzaldehyde derivatives to form N'-arylidene derivatives.
- Procedure: Compound 11 (carbohydrazide) is dissolved in absolute ethanol with a catalytic drop of concentrated sulfuric acid (H₂SO₄), followed by addition of benzaldehyde derivatives (1.1 mmol). The mixture is refluxed for 2 hours.
- Work-up: After cooling in an ice bath, the precipitate is filtered and crystallized from ethanol.
- Yield: Typically high (around 90%) with well-characterized products.
Summary Table of Preparation Steps and Conditions
Research Findings and Notes on Preparation
- The initial step involving isatoic anhydride and diethyl malonate is crucial for establishing the quinoline core with the ester functionality.
- The N-ethylation step is typically performed in DMF with ethyl iodide and potassium carbonate, providing the ethyl substituent at the nitrogen for enhanced biological properties.
- The conversion of the ester to carbohydrazide via hydrazine hydrate is efficient with high yields and mild conditions.
- The carbohydrazide intermediate is versatile and can be further derivatized to improve biological activity, especially by forming Schiff bases with various aromatic aldehydes.
- Characterization techniques such as IR spectroscopy, LC-MS, melting point determination, and NMR spectroscopy confirm the structure and purity of intermediates and final products.
- The synthetic procedures have been validated by multiple independent studies and are reproducible, forming a reliable protocol for preparing this compound and its derivatives.
Chemical Reactions Analysis
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The presence of functional groups allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro studies suggest that it can scavenge free radicals effectively, which may provide protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, the compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammatory markers and cytokine production, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .
Materials Science
Polymer Chemistry
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives are being explored as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers. Research has shown that these compounds can act as effective stabilizers against thermal degradation during processing .
Nanomaterials
The compound is also being investigated for its role in the synthesis of nanomaterials. It can serve as a precursor for the development of quinoline-based nanoparticles, which have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline has been utilized as a reagent in chromatographic methods for the detection and quantification of various analytes. Its unique chemical structure allows for selective interactions with target compounds, enhancing sensitivity and specificity in analytical assays .
Spectroscopic Studies
Furthermore, this compound has been employed in spectroscopic studies due to its distinct absorption characteristics. It can be used as a standard reference material for calibrating spectroscopic instruments, ensuring accuracy in quantitative analyses across different chemical disciplines .
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Activity Data and Key Findings
Anti-HIV-1 and Antibacterial Activities
- N′-Arylidene derivatives (12a–o): Synthesized and tested against HIV-1 integrase (IN) and viral replication. Results: EC₅₀ values for anti-HIV-1 activity ranged from 10–50 µM, but were less potent than the control drug raltegravir (EC₅₀ = 0.01 µM). Cytotoxicity (CC₅₀) exceeded 100 µM in most cases, indicating low toxicity . Mechanism: Docking studies suggest these derivatives bind to the IN active site, mimicking known inhibitors .
GSK-3β Inhibition
- VP0.7: Exhibits non-ATP-competitive inhibition with an IC₅₀ of 2.8 µM. Binding Interactions: Hydrophobic interactions between the dodecanoyl chain and GSK-3β’s allosteric pocket (residues ARG209, SER236, THR330) . Therapeutic Potential: Reversed cognitive deficits in AD models and enhanced long-term potentiation .
α-Glucosidase Inhibition
Key Insights and Limitations
VP0.7 vs. Parent Compound: The dodecanoyl chain in VP0.7 enhances hydrophobic binding to GSK-3β, making it 10-fold more potent than the parent compound .
Anti-HIV Derivatives : While N′-arylidene derivatives show moderate activity, their potency is insufficient for clinical use. Further optimization of electron-deficient aryl groups is needed .
Synthetic Challenges : Derivatives with bulky substituents (e.g., 8e with dichloro-nitro groups) exhibit reduced yields (~52%) due to steric hindrance .
Biological Activity
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (CAS No. 405112-23-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₂H₁₁N₃O₄
- Molecular Weight : 233.22 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives showed efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Ethyl-4-hydroxy derivative | S. aureus | 32 µg/mL |
| 1-Ethyl-4-hydroxy derivative | E. coli | 16 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity was measured using the DPPH radical scavenging assay.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 µg/mL |
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. It has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 12 µM |
The biological activity of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives is attributed to several mechanisms:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial and tumor cell metabolism.
- DNA Interaction : They can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Production : The compounds can induce ROS production leading to oxidative damage in cells.
Case Studies
Several case studies have been published focusing on the therapeutic applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness against clinical isolates.
- Findings : The study found that the compound significantly inhibited growth in multi-drug resistant strains.
-
Case Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Findings : The results indicated a dose-dependent response with significant apoptosis observed in treated cells.
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with hydrazine. and describe a scalable method using N-substituted anilines and triethyl methanetricarboxylate under reflux in ethanol. Key variables include reaction time (2–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1 molar ratio of hydrazine to carbonyl precursor). Impurities such as 4-hydroxy-1,2-dihydroquinolin-2-one (2.4–5.6% in industrial settings) arise from incomplete cyclization or side reactions, necessitating recrystallization from DMF or ethanol for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazide moiety and ethyl substitution. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity (>95%). For derivatives like Schiff bases (e.g., N'-arylidene adducts), UV-Vis spectroscopy monitors conjugation effects .
Q. What are the common biological targets screened for this compound in preliminary pharmacological studies?
Initial evaluations focus on antimicrobial (e.g., Staphylococcus aureus, Escherichia coli), antitubcular (Mycobacterium tuberculosis), and antiviral (HIV-1 protease) activities. highlights its anti-HIV-1 potential via docking studies targeting viral reverse transcriptase. In vitro assays often use MIC (Minimum Inhibitory Concentration) values and cytotoxicity profiling against mammalian cell lines .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize impurities during scale-up?
Industrial-scale synthesis faces challenges with 4-hydroxy-1,2-dihydroquinolin-2-one impurities due to reagent contamination or side reactions. suggests adopting green chemistry principles: (i) replacing ethanol with ionic liquids to enhance cyclization efficiency, (ii) using catalytic acetic acid to accelerate hydrazide formation, and (iii) implementing gradient recrystallization (e.g., DMF/ethanol mixtures) to isolate high-purity product (>99%). Process analytical technology (PAT) tools, like in-situ FTIR, can monitor reaction progress in real time .
Q. What computational strategies validate the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) model binding affinities to targets like HIV-1 reverse transcriptase. emphasizes docking scores (ΔG < -8 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Lys101, Tyr188). Density Functional Theory (DFT) calculations predict electronic properties influencing bioactivity, such as HOMO-LUMO gaps and electrostatic potential maps .
Q. How do structural modifications (e.g., hydrazone derivatives) enhance pharmacological activity?
Derivatization at the hydrazide group with aromatic aldehydes or isatin ( ) improves lipophilicity and target engagement. For example:
- Schiff bases (e.g., N'-benzylidene derivatives) show enhanced antibacterial activity (MIC: 8–16 µg/mL vs. 32–64 µg/mL for parent compound).
- Isatin hybrids exhibit dual EGFR/COX-2 inhibition (IC₅₀: 0.12–0.45 µM) via π-π stacking and hydrophobic interactions. Structure-activity relationship (SAR) studies prioritize substituents at the 3-carbohydrazide position for optimizing pharmacokinetic profiles .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies in MIC values or docking scores often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or structural analogs with minor substituent changes. To resolve these:
Q. What green chemistry approaches are viable for synthesizing this compound?
highlights solvent-free mechanochemical synthesis (ball milling) and microwave-assisted reactions (30 minutes, 100 W) to reduce ethanol use. Biocatalytic methods employing lipases or esterases can improve regioselectivity during cyclization. Life-cycle assessment (LCA) metrics, such as E-factor (kg waste/kg product), guide process sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
